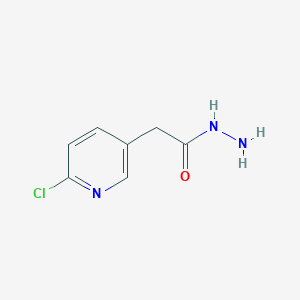
2-(6-Chloropyridin-3-yl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Chloropyridin-3-yl)acetohydrazide is an organic compound with the molecular formula C7H8ClN3O It is characterized by the presence of a chloropyridine ring attached to an acetohydrazide group
準備方法
Synthetic Routes and Reaction Conditions
2-(6-Chloropyridin-3-yl)acetohydrazide can be synthesized through a reflux method. The process involves the reaction of 6-chloropyridine-3-carboxylic acid with hydrazine hydrate in the presence of a suitable solvent, such as ethanol. The reaction mixture is heated under reflux conditions for several hours, leading to the formation of the desired acetohydrazide compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.
化学反応の分析
Types of Reactions
2-(6-Chloropyridin-3-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the acetohydrazide group to other functional groups, such as amines.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Amines or other reduced forms of the acetohydrazide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(6-Chloropyridin-3-yl)acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Materials Science:
作用機序
The mechanism of action of 2-(6-Chloropyridin-3-yl)acetohydrazide depends on its specific application. In the context of nonlinear optical materials, the compound’s electronic structure and molecular geometry play crucial roles. Density functional theory (DFT) calculations have been used to predict its molecular geometry and electronic structure, which are essential for understanding its optical properties .
類似化合物との比較
Similar Compounds
2-(6-Chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide: This compound is similar in structure but contains an additional benzodioxin group, which may enhance its nonlinear optical properties.
6-Chloropyridine-3-carboxylic acid hydrazide: A simpler derivative that lacks the acetyl group but shares the chloropyridine and hydrazide functionalities.
Uniqueness
2-(6-Chloropyridin-3-yl)acetohydrazide is unique due to its combination of the chloropyridine ring and acetohydrazide group, which confer specific chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its promising properties as a nonlinear optical material make it a compound of significant interest.
特性
IUPAC Name |
2-(6-chloropyridin-3-yl)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O/c8-6-2-1-5(4-10-6)3-7(12)11-9/h1-2,4H,3,9H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOHQZIESAQCDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CC(=O)NN)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(4-chlorophenyl)formamido]-N-(4-cyano-1-methylpiperidin-4-yl)propanamide](/img/structure/B2780041.png)
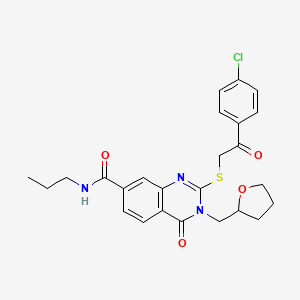
![5-(4-methylphenyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2780044.png)

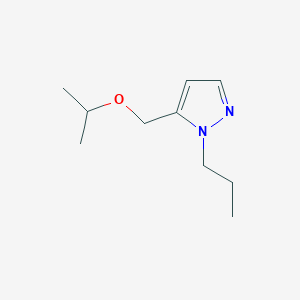
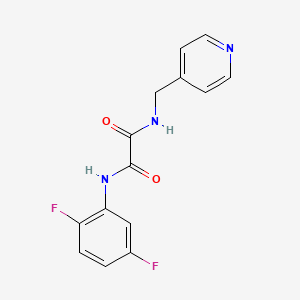
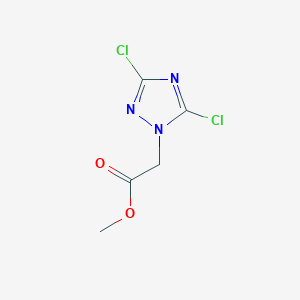
![(5Z)-5-[(4-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2780054.png)
![9-cyclohexyl-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2780055.png)
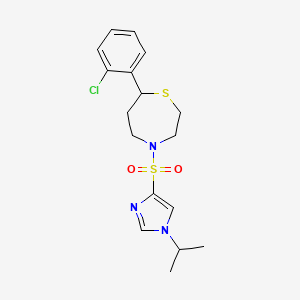

![2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2780059.png)

![N-methyl-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-5-amine hydrochloride](/img/structure/B2780063.png)
